酒石酸锂一水合物

描述

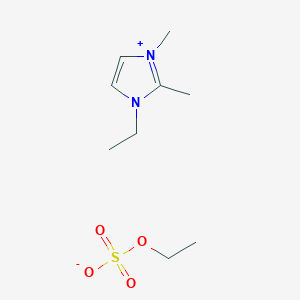

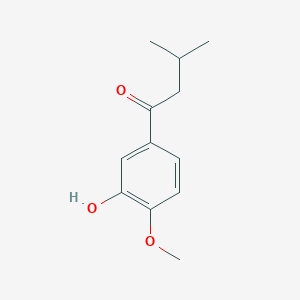

Lithium tartrate monohydrate is a chemical compound with the formula C4H4Li2O6·H2O. It is the lithium salt of tartaric acid and contains one molecule of water of crystallization. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.

科学研究应用

Lithium tartrate monohydrate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used in biochemical studies to investigate the effects of lithium on biological systems.

Medicine: Lithium compounds, including lithium tartrate, are studied for their potential therapeutic effects in treating mood disorders.

Industry: It is used in the production of specialty chemicals and as a precursor for other lithium compounds

作用机制

Target of Action

Lithium tartrate monohydrate primarily targets two key enzymes: inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling pathways .

Mode of Action

Lithium interacts with its targets, leading to significant changes in cellular functions. It inhibits IMPA and GSK-3, which are involved in the regulation of various neurotransmitters and second messenger systems . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium affects several biochemical pathways. It downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Lithium also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Furthermore, lithium has been found to interact with downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has a narrow therapeutic index, and therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .

Result of Action

The molecular and cellular effects of lithium’s action are diverse and significant. It has neuroprotective effects, preserves neuronal function, and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium tartrate monohydrate. For instance, the production process of lithium compounds can have environmental impacts, notably in global warming, acidification, smog formation, and ozone layer depletion . These factors can potentially affect the quality and efficacy of the compound.

生化分析

Biochemical Properties

Lithium tartrate monohydrate may interact with various enzymes and proteins. For instance, lithium, a component of lithium tartrate monohydrate, is known to interact with glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in numerous cellular processes . This interaction can influence the activity of this enzyme, potentially affecting various biochemical reactions .

Cellular Effects

The effects of lithium tartrate monohydrate on cells are not fully understood. Lithium, one of its components, has been shown to influence various cellular processes. For example, lithium can affect cell signaling pathways, gene expression, and cellular metabolism . It can stabilize monoamine levels, interact with second messengers, and exert neuroprotective effects .

Molecular Mechanism

Lithium, a component of this compound, is known to inhibit GSK-3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK-3β, lithium is expected to stimulate eIF2B activity, which could potentially explain some of its effects at the molecular level .

Dosage Effects in Animal Models

The effects of lithium tartrate monohydrate at different dosages in animal models have not been extensively studied. Studies on lithium have shown that it can have varying effects at different dosages . For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .

Metabolic Pathways

The specific metabolic pathways that lithium tartrate monohydrate is involved in are not well-known. Lithium, a component of this compound, is known to influence various metabolic pathways. For instance, lithium can affect the inositol metabolism and the Wnt/β-catenin pathway .

Transport and Distribution

Lithium, one of its components, can be transported across membranes in several ways .

Subcellular Localization

Studies on lithium have shown that it can affect the subcellular localization of certain proteins .

准备方法

Synthetic Routes and Reaction Conditions

Lithium tartrate monohydrate can be synthesized through the reaction of lithium hydroxide with tartaric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the water from the solution. The reaction can be represented as follows:

LiOH+C4H6O6→C4H4Li2O6⋅H2O

Industrial Production Methods

In industrial settings, lithium tartrate monohydrate is produced by reacting lithium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is crystallized from the solution. The crystallization process is controlled to ensure high purity and yield of the final product.

化学反应分析

Types of Reactions

Lithium tartrate monohydrate undergoes several types of chemical reactions, including:

Dehydration: When heated, lithium tartrate monohydrate loses its water of crystallization, resulting in the formation of anhydrous lithium tartrate.

Thermal Decomposition: At higher temperatures, lithium tartrate decomposes to form lithium carbonate, carbon dioxide, and water.

Common Reagents and Conditions

Dehydration: This reaction typically occurs at temperatures above 100°C.

Thermal Decomposition: This reaction occurs at temperatures between 485-540 K.

Major Products Formed

Dehydration: Anhydrous lithium tartrate.

Thermal Decomposition: Lithium carbonate, carbon dioxide, and water.

相似化合物的比较

Similar Compounds

Lithium carbonate: Used in the treatment of bipolar disorder.

Lithium citrate: Another lithium salt used for similar therapeutic purposes.

Potassium tartrate: A similar tartrate salt with potassium instead of lithium.

Uniqueness

Lithium tartrate monohydrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical properties. Its solubility in water and ability to form stable hydrates make it valuable in various applications where other lithium salts may not be suitable .

属性

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOSKKVQUGWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Li2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594089 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-32-3 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)